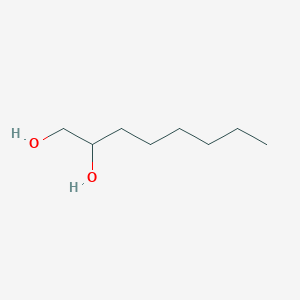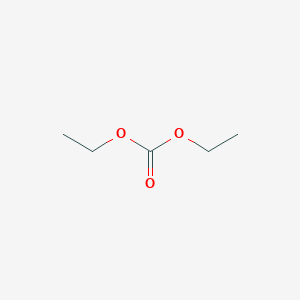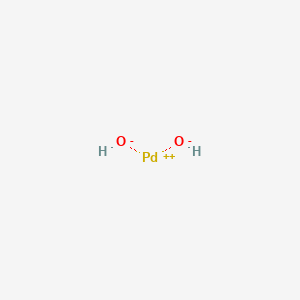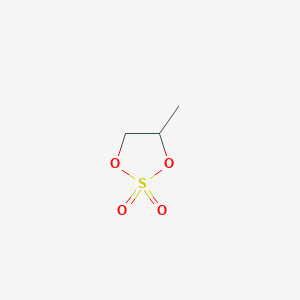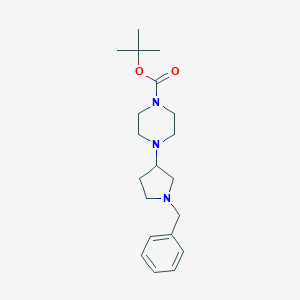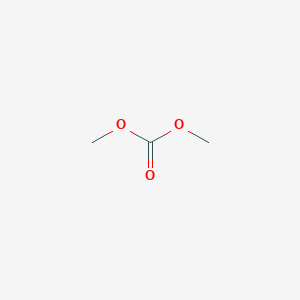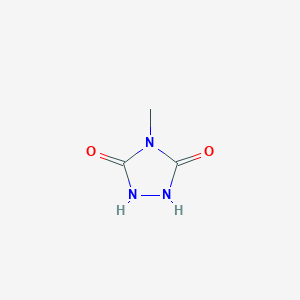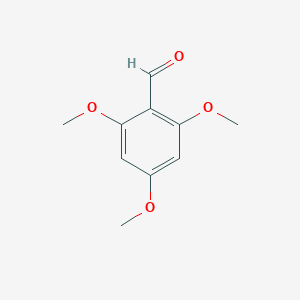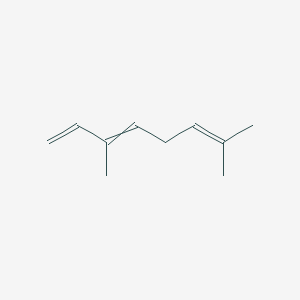
Nonanoyl chloride
概要
説明
Nonanoyl chloride, also known as Pelargonyl chloride, is a chemical compound with the formula CH3(CH2)7COCl . It is used for the acylation of amine groups of chitosan to simultaneously improve its material properties and adsorption capacity .
Molecular Structure Analysis
The molecular formula of Nonanoyl chloride is C9H17ClO . The InChI representation is InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 . The Canonical SMILES representation is CCCCCCCCC(=O)Cl .
Physical And Chemical Properties Analysis
Nonanoyl chloride has a molecular weight of 176.68 g/mol . It has a density of 0.98 g/mL at 25 °C . The boiling point is 108-110 °C/22 mmHg . The refractive index is n20/D 1.438 (lit.) .
科学的研究の応用
Material Science: Enhancement of Chitosan
Nonanoyl chloride is utilized for the acylation of amine groups in chitosan. This modification significantly improves the material properties of chitosan, such as its adsorption capacity, making it more suitable for applications like water purification and biomedical devices .
Organic Synthesis: Caged Compounds
In organic chemistry, Nonanoyl chloride is used to synthesize caged compounds. These are molecules that can be activated by a specific trigger, such as light, to release a biologically active compound. This has implications in controlled drug delivery and molecular biology research .
Pharmaceuticals: Synthesis of Piperonylamide Derivatives
Nonanoyl chloride is involved in the synthesis of N-nonanoyl piperonylamide. Piperonylamide derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Chemical Biology: Vanilloid Receptor Ligands
The compound is used in the creation of vanilloid receptor ligands. These ligands can help in understanding the mechanism of action of the vanilloid receptor, which is significant in pain perception and neurobiology .
Photochemistry: Light-Activated Molecules
Nonanoyl chloride is instrumental in synthesizing molecules that can be activated by light. Such molecules have applications in photochemistry, where they can be used to study reaction mechanisms or as part of light-activated therapies .
Nanotechnology: Surface Modification
The ability of Nonanoyl chloride to react with amine groups is also exploited in nanotechnology for surface modification of nanoparticles. This enhances the interaction of nanoparticles with biological systems, which is crucial for drug delivery and diagnostic applications .
Analytical Chemistry: Chromatography
Nonanoyl chloride derivatives can be used as stationary phases in chromatography. Their unique properties help in the separation of complex mixtures, which is essential for analytical and preparative purposes .
Material Chemistry: Hydrophobic Coatings
Due to its hydrophobic nature, Nonanoyl chloride is used to create hydrophobic coatings on surfaces. These coatings are valuable in creating water-resistant materials and in applications requiring controlled wettability .
Safety and Hazards
Nonanoyl chloride is classified as Skin Corrosion Category 1B, Serious Eye Damage Category 1, and Specific Target Organ Toxicity - Single Exposure Category 3 . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
作用機序
Target of Action
Nonanoyl chloride, also known as Pelargonoyl chloride or Nonanoic acid chloride , is primarily used for the acylation of amine groups . The primary targets of Nonanoyl chloride are the amine groups present in various compounds, such as chitosan .
Mode of Action
Nonanoyl chloride interacts with its targets (amine groups) through a process called acylation . In this process, Nonanoyl chloride reacts with the amine groups, leading to the formation of an amide bond and the release of hydrochloric acid .
Biochemical Pathways
The acylation of amine groups by Nonanoyl chloride can affect various biochemical pathways, depending on the specific compound being acylated . For instance, when Nonanoyl chloride is used to acylate chitosan, it can improve the material properties and adsorption capacity of chitosan .
Pharmacokinetics
It’s important to note that nonanoyl chloride is a reactive compound that can react with water , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The acylation of amine groups by Nonanoyl chloride can lead to the formation of various products, depending on the specific amine being acylated . For example, Nonanoyl chloride has been used in the synthesis of N-nonanoyl piperonylamide, caged vanilloid, N-(4-hydroxy-3-methoxybenzyl)-N-(2-nitrobenzyl)-nonanoylamide, and n-benzylnonanamide .
Action Environment
The action of Nonanoyl chloride can be influenced by various environmental factors. For instance, Nonanoyl chloride is moisture sensitive , meaning that its reactivity and stability can be affected by the presence of water. Therefore, it is typically handled and stored under inert gas and in well-sealed containers to protect it from moisture .
特性
IUPAC Name |
nonanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYXUJLILNTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042215 | |
| Record name | Nonanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Nonanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15560 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nonanoyl chloride | |
CAS RN |
764-85-2 | |
| Record name | Nonanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V0DUM0390 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Nonanoyl chloride in material science?
A1: Nonanoyl chloride serves as a key reagent in synthesizing modified polymers and materials. One prominent example is its use in modifying chitosan, a biopolymer derived from shellfish. By attaching nonanoyl groups to the chitosan backbone (N-nonanoylation), researchers have demonstrated a significant increase in the material's capacity to adsorb copper ions from solutions. [, ] This modification shows promise for applications in wastewater treatment and heavy metal removal.
Q2: How does the structure of Nonanoyl chloride impact its reactivity?
A2: Nonanoyl chloride possesses a highly reactive acyl chloride functional group (COCl). This group readily undergoes nucleophilic substitution reactions, making it ideal for attaching the nonanoyl group (CH3(CH2)7CO-) to various substrates. For example, it readily reacts with the hydroxyl groups of betulin to create betulin derivatives. [] Similarly, it can react with phenolic compounds, like 4-phenolsulfonate, to form esters. [, ]
Q3: What challenges are associated with using Nonanoyl chloride in synthesis, and how are they addressed?
A3: One challenge is the potential for unwanted side reactions, particularly the acid-induced isomerization of alkenes. This has been observed during the synthesis of (E)- and (Z)-3-hexenyl nonanoate. To circumvent this issue, researchers found that using triethylamine as a co-solvent effectively prevents isomerization by neutralizing the acidic byproducts formed during the reaction. []
Q4: Can Nonanoyl chloride be used to create amphiphilic molecules? If so, what applications do these molecules have?
A4: Yes, researchers have successfully utilized Nonanoyl chloride to create amphiphilic hyperbranched poly(sulfone-amine)s (HPSA). [] By reacting Nonanoyl chloride with the amine groups on the HPSA core, a hydrophobic shell is created around the hydrophilic core. These amphiphilic HPSA molecules demonstrate a remarkable ability to encapsulate water-soluble dyes like Congo red, methyl orange, and rose bengal. This dye-loading capacity, coupled with the reversible nature of dye release, opens exciting possibilities for applications in drug delivery, molecular recognition, and separation technologies.
Q5: Are there any studies investigating the catalytic properties of Nonanoyl chloride itself?
A5: While Nonanoyl chloride is primarily used as a reagent, studies have explored its behavior in the presence of catalysts. Research indicates that Nonanoyl chloride undergoes isomerization when heated with a palladium bromide (PdBr2) catalyst. [] This reaction leads to the formation of branched-chain acyl chlorides, highlighting the potential for Nonanoyl chloride to participate in more complex catalytic transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

